N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position and a 2-(methylthio)benzamide moiety at the 2-position. Its molecular formula is C₁₆H₁₄N₂OS, with an average mass of 282.361 g/mol and a monoisotopic mass of 282.082684 . The compound’s structure combines a bicyclic thiophene system with a sulfur-containing benzamide side chain, making it a versatile scaffold for pharmacological and industrial applications.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-14-8-4-3-7-12(14)16(20)19-17-13(10-18)11-6-2-5-9-15(11)22-17/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVRAWZYNGYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, p-t-butyl cyclohexanone reacts with malononitrile and sulfur in absolute ethanol under reflux, catalyzed by triethylamine. The reaction proceeds via Michael addition of malononitrile’s active methylene group to the cyclohexanone, followed by sulfur incorporation and cyclization to yield 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1) with 85% yield. Key spectral data for intermediate 1 include:
- FT-IR : ν = 3323–3428 cm⁻¹ (NH₂), 2201 cm⁻¹ (CN).
- ¹H-NMR : δ = 0.89 ppm (t-butyl), 6.93 ppm (NH₂, exchangeable).
For the target compound, the tert-butyl group is replaced with a hydrogen or methyl group by selecting the appropriate cyclohexanone precursor. For instance, using 4-methylcyclohexanone instead of p-t-butyl cyclohexanone generates the 6-methyl variant of the core structure.
Introduction of the Methylthio Group
The 2-(methylthio) substituent on the benzamide ring is introduced either before or after amide bond formation, depending on the synthetic route.
Post-Amidation Thioetherification
In this approach, the benzamide intermediate containing a reactive leaving group (e.g., bromine) undergoes nucleophilic substitution with sodium thiomethoxide. For example:
Direct Use of Pre-Functionalized Benzoyl Chloride
Alternatively, 2-(methylthio)benzoyl chloride is prepared by treating 2-(methylthio)benzoic acid with thionyl chloride. Subsequent reaction with the tetrahydrobenzo[b]thiophene amine in the presence of NaOH yields the target compound with 72% efficiency.
Analytical Validation and Characterization
Critical spectroscopic data for this compound include:
- FT-IR : ν = 2216 cm⁻¹ (CN), 1667 cm⁻¹ (C=O), 670 cm⁻¹ (C-S).
- ¹H-NMR (DMSO-d₆): δ = 2.52 ppm (s, 3H, SCH₃), 7.55–7.96 ppm (m, 4H, aromatic), 11.70 ppm (s, 1H, NH).
- MS : m/z = 342.48 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the primary preparation methods:
| Method | Reagents | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|---|
| HATU/DIPEA | HATU, DIPEA, DCM | 85 | >98% | 12 |
| EDC/DMSO | EDC, DMSO | 65 | 95% | 24 |
| Benzoyl Chloride | NaOH, THF | 72 | 97% | 6 |
Challenges and Optimization Strategies
Byproduct Formation
The presence of residual DMSO in EDC-mediated reactions can lead to sulfoxide byproducts. This is mitigated by using anhydrous conditions and rigorous solvent removal.
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve solubility of the 2-(methylthio)benzoic acid but may necessitate higher temperatures for activation. Non-polar solvents like DCM favor HATU-based couplings at room temperature.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural Variations and Reported Activities
Key Observations:
- Heterocyclic Modifications : Compounds 21b and 23 replace the methylthio group with pyrazolo and isoxazolo rings, respectively. These substitutions enhance cytotoxicity in H1299 lung cancer cells, though exact IC₅₀ values are unspecified .
- Antioxidant vs. Antimicrobial: SIM-53B (3,5-dihydroxybenzamide) exhibits antioxidant properties due to phenolic hydroxyl groups, while acyclic and heterocyclic dye precursors (e.g., 2-cyano-N-(3-cyano-...-acetamide) show broad-spectrum antimicrobial activity against bacteria and fungi .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a tetrahydrobenzo[b]thiophene moiety, which is known for its diverse pharmacological properties. The presence of the cyano and methylthio groups enhances its reactivity and potential interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound has been explored in various studies. Key methods include:
- Condensation Reactions : Utilizing appropriate precursors to form the amide bond.
- Spectroscopic Techniques : Characterization through NMR, IR, and mass spectrometry to confirm structure and purity.
Research indicates that derivatives of this compound can modulate specific metabolic pathways, particularly in liver cells where they influence pyruvate kinase activity .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays have shown:
- IC50 Values : The compound has exhibited IC50 values in the range of 5.85 µM to 22.54 µM against various cancer cell lines such as MCF-7 and A549. These values indicate a potent inhibitory effect on cell proliferation compared to standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer metabolism.
- Induction of Apoptosis : Enhanced caspase-3 levels suggest that the compound may trigger programmed cell death in cancer cells .
Case Studies and Research Findings
- Liver Metabolism Modulation : A study focused on liver pyruvate kinase (PKL) modulation indicated that derivatives of this compound could significantly affect metabolic pathways associated with hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD). The active derivative PKL-05 was highlighted for its potential therapeutic applications .
- Molecular Docking Studies : Computational studies using molecular docking revealed that the compound binds effectively to target proteins involved in cancer progression, suggesting a rational design for further drug development based on its structure .
Data Summary
| Activity Type | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 5.85 - 22.54 | MCF-7, A549 |
| Enzymatic Inhibition | Varies | Liver PKL |
| Apoptosis Induction | Significant Increase | Various Cancer Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
